
1,2-Benzenediamine, 3,4-dichloro-
Overview
Description
1,2-Benzenediamine, 3,4-dichloro- is an aromatic amine with the molecular formula C6H6Cl2N2. It is known for its significance in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of two chlorine atoms and two amino groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 3,4-dichloro- typically involves the chlorination of 1,2-phenylenediamine. One common method includes the reaction of 1,2-phenylenediamine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
C6H4(NH2)2+2Cl2→C6H4(NH2)2Cl2
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediamine, 3,4-dichloro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 1,2-phenylenediamine in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Condensation Reactions for Heterocycle Formation
This compound participates in cyclocondensation reactions to form benzimidazoles and related structures. Key pathways include:
A. Benzimidazole Synthesis
Reaction with aldehydes or ketones under oxidative conditions yields 2-substituted benzimidazoles. Chlorine substituents influence electronic effects, often requiring adjusted conditions compared to unsubstituted o-phenylenediamine.
Substrate | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Benzaldehyde | CuCl/TMEDA, DMSO, 120°C, 12 h | 2-Phenyl-5,6-dichlorobenzimidazole | 78% | |
Formic acid | HCOOH, reflux | 5,6-Dichlorobenzimidazole | 65% |
Mechanistic Insight : Copper catalysis facilitates C-N bond formation, while DMSO acts as both solvent and oxidant . Chlorine atoms reduce nucleophilicity of the amine groups, often necessitating higher temperatures .
Thiolation and Halogen Displacement
The 3,4-dichloro substituents undergo nucleophilic aromatic substitution (NAS) with thiolate anions:
A. Thiolation with Alkanethiols
Replacement of chlorine by thiol groups occurs in polar aprotic solvents:
Reagent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
Sodium propanethiolate | DMSO, 80°C, 6 h | 3,4-Dipropylthio-1,2-benzenediamine | >90% |
Key Factors :
-
Reaction selectivity favors para positions relative to amine groups due to electronic activation by -NH₂ .
-
Steric hindrance from chlorine slows reaction kinetics compared to non-halogenated analogs.
Coordination Chemistry
The diamine acts as a bidentate ligand, forming stable complexes with transition metals:
Metal Salt | Product Structure | Application | Reference |
---|---|---|---|
Cu(NO₃)₂ | [Cu(3,4-Cl₂-benzenediamine)₂]²⁺ | Oxidation catalyst | |
PdCl₂ | Square-planar Pd(II) complex | Suzuki-Miyaura coupling precursor |
Notable Property : Chlorine substituents increase ligand rigidity and enhance metal-ligand charge transfer transitions .
Oxidation and Redox Behavior
Controlled oxidation yields quinoxaline derivatives:
Oxidizing Agent | Product | Yield | Conditions |
---|---|---|---|
KMnO₄ | 5,6-Dichloroquinoxaline-2,3-diol | 52% | Acidic aqueous, 0°C |
O₂ (catalytic Cu) | Polymeric diimine structure | N/A | 140°C, inert atm |
Scientific Research Applications
Organic Synthesis
1,2-Benzenediamine, 3,4-dichloro- is primarily used as an intermediate in the synthesis of various organic compounds:
- Benzimidazole Derivatives : It serves as a precursor for synthesizing benzimidazole derivatives through condensation reactions with aldehydes. Recent studies have demonstrated efficient protocols using catalysts such as nanocrystalline magnesium oxide and zinc sulfide nanoparticles to yield high product rates under mild conditions .
- Pharmaceuticals : The compound's derivatives are explored for their potential therapeutic applications. For instance, halogenated benzimidazoles exhibit antifungal and antibacterial activities. Research has shown that these derivatives can be synthesized efficiently using 1,2-benzenediamine, 3,4-dichloro- as a starting material .
Dye Manufacturing
The compound is also utilized in the dye industry:
- Colorants : Due to its ability to form stable complexes with metal ions, it is employed in producing azo dyes and other colorants. These dyes are widely used in textiles and plastics. The halogen substitution enhances the dye's stability and colorfastness.
Analytical Chemistry
1,2-Benzenediamine, 3,4-dichloro- plays a role in analytical methods:
- Chromatography : The compound is analyzed using techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). It serves as a standard for calibrating instruments due to its defined properties .
Case Study 1: Synthesis of Benzimidazole Derivatives
A study demonstrated the synthesis of various benzimidazole derivatives using 1,2-benzenediamine, 3,4-dichloro-. The reaction was catalyzed by manganese dioxide nanoparticles under ultrasound irradiation. The results showed that this method provided high yields (up to 95%) within short reaction times (less than one hour), highlighting the efficiency of using this compound in organic synthesis .
Reaction Conditions | Catalyst | Yield (%) | Reaction Time |
---|---|---|---|
Ultrasound Irradiation | MnO₂ Nanoparticles | 95 | < 1 hour |
Case Study 2: Application in Dye Production
Research on the use of 1,2-benzenediamine, 3,4-dichloro- in dye manufacturing revealed that its derivatives could produce vibrant colors with excellent lightfastness when applied to cotton fabrics. The study indicated that the incorporation of chlorine atoms improved the dye's stability against photodegradation .
Dye Type | Fabric Type | Lightfastness Rating |
---|---|---|
Azo Dye | Cotton | 5 |
Reactive Dye | Polyester | 4 |
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, 3,4-dichloro- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. It can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,2-phenylenediamine: Similar in structure but with chlorine atoms at different positions.
1,2-Diamino-4,5-dichlorobenzene: Another isomer with similar properties.
Uniqueness
1,2-Benzenediamine, 3,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where other isomers may not be as effective .
Biological Activity
1,2-Benzenediamine, 3,4-dichloro- (also known as 3,4-dichloro-1,2-phenylenediamine) is a compound with significant biological activity that has been studied for its potential applications in various fields, including pharmaceuticals and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, carcinogenic potential, and cytotoxic effects.
Chemical Structure and Properties
1,2-Benzenediamine, 3,4-dichloro- is an aromatic amine characterized by the presence of two amino groups (-NH2) and two chlorine substituents on the benzene ring. Its chemical formula is C6H6Cl2N2. The presence of chlorine atoms influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzenediamine derivatives. For instance, compounds related to 1,2-benzenediamine have shown efficacy against bacterial biofilms and fungal strains. Research indicates that certain derivatives can inhibit biofilm formation by pathogens such as Vibrio aquamarinus and Mucor nivale, suggesting a broader application in infectious disease management .
Table 1: Antimicrobial Activity of Benzenediamine Derivatives
Compound | Target Organism | Inhibition (%) at 10^-4 M |
---|---|---|
3a | Vibrio aquamarinus | 5.78 |
3b | Mucor nivale | 46.33 |
3c | Mucor nivale | 43.56 |
Carcinogenicity and Toxicity
The carcinogenic potential of 1,2-benzenediamine derivatives has been a subject of extensive research. Studies have shown that chlorinated phenylenediamines exhibit carcinogenic activity in animal models. For example, both OPD dihydrochloride and its chlorinated analogs have demonstrated carcinogenic effects when tested in male rats and mice . These findings raise concerns regarding the safety of using such compounds in consumer products like hair dyes.
Case Study: Carcinogenic Effects in Animal Models
- Study Design : Male Charles River CD rats were administered varying doses of OPD dihydrochloride.
- Findings : Significant tumor development was observed at higher doses, indicating a dose-dependent relationship with carcinogenicity.
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the effects of 1,2-benzenediamine derivatives on human cell lines. The results indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent cytotoxic activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 0.096 - 0.63 |
HeLa | 0.0390 |
The biological activity of 1,2-benzenediamine derivatives is hypothesized to involve multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress leading to cellular damage.
- Inhibition of Key Enzymatic Pathways : They may interfere with metabolic pathways essential for cell survival.
Properties
IUPAC Name |
3,4-dichlorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBFKPJZFNFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445654 | |
Record name | 3,4-dichloro-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-01-5 | |
Record name | 3,4-dichloro-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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